1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 14215-97-5
VCID: VC20769681
InChI: InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1
SMILES: CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C28H24O9
Molecular Weight: 504.5 g/mol

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

CAS No.: 14215-97-5

Cat. No.: VC20769681

Molecular Formula: C28H24O9

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - 14215-97-5

Specification

CAS No. 14215-97-5
Molecular Formula C28H24O9
Molecular Weight 504.5 g/mol
IUPAC Name [(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1
Standard InChI Key GCZABPLTDYVJMP-ASAMFVBJSA-N
Isomeric SMILES CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator